2-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole
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Overview
Description
2-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a triazole ring, an azetidine ring, and a thienopyrimidine core, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring:
Synthesis of the Azetidine Ring: The azetidine ring can be formed through the cyclization of a suitable amine precursor under basic conditions.
Construction of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a condensation reaction involving a thiophene derivative and a pyrimidine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its CDK inhibitory activity.
1,2,4-Triazolo[1,5-c]pyrimidine: Shares the triazole and pyrimidine rings, also investigated for its biological activities.
Thiadiazoles: Compounds with a similar sulfur-containing ring, known for their antimicrobial and anticancer properties.
Uniqueness
2-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole is unique due to the combination of its triazole, azetidine, and thienopyrimidine rings, which confer distinct chemical reactivity and biological activity. This structural uniqueness allows for diverse applications in various fields, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-[3-(triazol-2-yl)azetidin-1-yl]thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6S/c1-4-18-10-9(1)12-7-13-11(10)16-5-8(6-16)17-14-2-3-15-17/h1-4,7-8H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRXGOWTZKKTHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2SC=C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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